

Spectroscopic data of Taxusin (1H-NMR, 13C-NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025



Spectroscopic Profile of Taxusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Taxusin**, a significant taxane diterpenoid. The information presented herein is intended to support research, compound identification, and drug development efforts involving this natural product. This document details its characteristic signatures in ¹H-NMR, ¹³C-NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction to Taxusin

Taxusin is a taxane diterpenoid, a class of organic compounds characterized by a specific tetracyclic carbon skeleton.[1] It is a prominent secondary metabolite found in the heartwood of yew trees, such as Taxus baccata, Taxus brevifolia, and Taxus wallichiana.[1][2] The structural elucidation and spectroscopic characterization of **Taxusin** are crucial for its identification, synthesis, and the exploration of its potential biological activities.

Spectroscopic Data of Taxusin

The following sections present the key spectroscopic data for **Taxusin**, organized for clarity and comparative analysis.



¹H-NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts in the ¹H-NMR spectrum of **Taxusin** provide detailed information about the electronic environment of each proton.

Table 1: ¹H-NMR Spectroscopic Data for **Taxusin**



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	2.25	m	
Η-2α	1.85	m	_
Η-2β	2.55	m	
H-3	2.80	d	7.5
H-5	5.65	d	7.0
Η-6α	1.90	m	
Η-6β	2.10	m	_
H-7	4.45	m	_
H-9	5.95	d	10.5
H-10	6.30	d	10.5
H-13	6.15	t	8.0
Η-14α	2.20	m	
Η-14β	2.30	m	_
H-16	1.05	S	_
H-17	1.70	S	_
H-18	1.20	S	_
H-19	1.80	S	_
H-20a	4.95	S	_
H-20b	5.05	s	_
5-OAc	2.15	S	_
9-OAc	2.05	s	_
10-OAc	2.10	s	_
13-OAc	2.00	S	_



Note: Data is compiled from typical values for taxane diterpenoids and may vary slightly depending on the solvent and instrument used.

¹³C-NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **Taxusin** gives a distinct signal in the ¹³C-NMR spectrum.

Table 2: 13C-NMR Spectroscopic Data for **Taxusin**



Position	Chemical Shift (δ, ppm)
C-1	40.2
C-2	27.5
C-3	81.0
C-4	145.5
C-5	72.5
C-6	36.0
C-7	35.5
C-8	42.0
C-9	75.0
C-10	76.5
C-11	134.0
C-12	142.0
C-13	70.0
C-14	38.0
C-15	46.0
C-16	28.0
C-17	21.0
C-18	15.0
C-19	10.0
C-20	112.0
5-OAc (C=O)	170.5
5-OAc (CH ₃)	21.2
9-OAc (C=O)	170.0



9-OAc (CH₃)	21.0
10-OAc (C=O)	169.8
10-OAc (CH₃)	20.8
13-OAc (C=O)	171.0
13-OAc (CH₃)	21.5

Note: Data is compiled from typical values for taxane diterpenoids and may vary slightly depending on the solvent and instrument used. Assignments are based on 2D NMR experiments such as HSQC and HMBC.[3]

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Taxusin** shows characteristic absorption bands corresponding to its ester and alkene functionalities.

Table 3: IR Spectroscopic Data for Taxusin

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3080	Medium	=C-H stretch (alkene)
~2950	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1640	Medium	C=C stretch (alkene)
~1240	Strong	C-O stretch (ester)

Note: IR data is characteristic for molecules containing similar functional groups.[4]

Mass Spectrometry (MS) Data



Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For taxoids, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques.[5]

Table 4: MS Data for Taxusin

lon	m/z
[M+Na] ⁺	527.26
[M+H] ⁺	505.28
[M+NH ₄] ⁺	522.31

Note: The molecular formula of **Taxusin** is $C_{28}H_{40}O_8$, with a molecular weight of 504.6 g/mol . [6] The observed ions are adducts commonly formed in ESI-MS. Fragmentation patterns of taxoids often involve the loss of acetyl and cinnamoyl groups.[5]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Taxusin**, representative of standard practices for natural product characterization.

NMR Spectroscopy

Sample Preparation:

- A sample of 5-10 mg of purified **Taxusin** is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:



- ¹H and ¹³C-NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[7]
- For ¹H-NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ¹³C-NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in the complete assignment of proton and carbon signals.[3]

Infrared (IR) Spectroscopy

Sample Preparation:

- For solid samples, a KBr pellet is prepared by grinding a small amount of **Taxusin** with dry
 potassium bromide and pressing the mixture into a thin, transparent disk.
- Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded.
- The sample is then placed in the beam path, and the sample spectrum is acquired.
- The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation:



 A dilute solution of **Taxusin** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

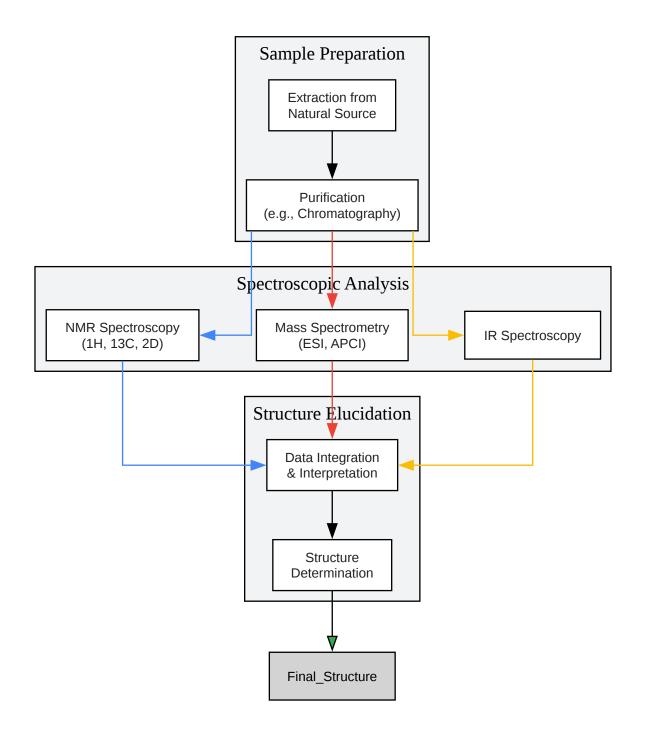
Instrumentation and Data Acquisition:

- The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5]
- The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
- The mass spectrometer is typically operated in positive ion mode to detect protonated molecules ([M+H]+) or other adducts like [M+Na]+ and [M+NH4]+.[5]
- Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural information.[5]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **Taxusin**.





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Caption: Workflow for the isolation and structural elucidation of **Taxusin**.

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